DSPE-PEG-Fluor 594,MW 2000

Pharmacokinetics Liposome Stealth Effect

DSPE-PEG-Fluor 594 MW 2000 delivers optimal circulation half-life and superior signal-to-noise for in vivo liposome tracking. The 2000 Da PEG spacer ensures stealth properties, while the 590/617 nm Fluor 594 dye enables multicolor imaging without channel crosstalk. This amphiphilic conjugate integrates stably into lipid bilayers for reliable FRET and LNP uptake studies. Insist on this specific MW configuration to ensure reproducibility in pharmacokinetic and biodistribution assays.

Molecular Formula C80H120N4NaO21PS2
Molecular Weight 1591.9 g/mol
Cat. No. B12377749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG-Fluor 594,MW 2000
Molecular FormulaC80H120N4NaO21PS2
Molecular Weight1591.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C4C(=[N+](C(C=C4CS(=O)(=O)O)(C)C)C)C=C3OC5=C2C=C6C(=C5)NC(C=C6CS(=O)(=O)[O-])(C)C)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C80H121N4O21PS2.Na/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-73(85)101-55-62(104-74(86)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)56-103-106(91,92)102-45-43-82-78(90)100-47-46-99-44-42-81-76(87)59-40-41-63(66(48-59)77(88)89)75-67-49-64-60(57-107(93,94)95)53-79(3,4)83-69(64)51-71(67)105-72-52-70-65(50-68(72)75)61(58-108(96,97)98)54-80(5,6)84(70)7;/h40-41,48-54,62H,8-39,42-47,55-58H2,1-7H3,(H6,81,82,87,88,89,90,91,92,93,94,95,96,97,98);/q;+1/p-1/t62-;/m1./s1
InChIKeyDFSHTMHXFATLKB-QMQUCOLGSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG-Fluor 594 (MW 2000): Core Physicochemical and Spectral Specifications for Liposome and Nanoparticle Labeling


DSPE-PEG-Fluor 594, MW 2000, is an amphiphilic conjugate composed of a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer of 2000 Da, and the red-fluorescent dye Fluor 594 . It is designed for stable integration into lipid bilayers of liposomes or nanoparticles, providing a robust fluorescent label for tracking and imaging applications in vitro and in vivo . The Fluor 594 moiety has absorption and emission maxima at approximately 590 nm and 617 nm, respectively .

Why Generic Substitution of DSPE-PEG-Fluor 594 (MW 2000) is Scientifically Unjustified for Lipid Nanoparticle Tracking


The performance of a lipid-anchored fluorescent probe is governed by the interplay of its three components: the lipid anchor (DSPE) for membrane integration, the PEG length (2000 Da) for stealth properties and circulation half-life, and the fluorophore (Fluor 594) for signal-to-noise ratio and photostability [1]. Substituting any component or its parameters, such as using a shorter or longer PEG chain, a different dye like Cy3 or Cy5, or a non-PEGylated lipid, will predictably alter the nanoparticle's in vivo pharmacokinetics, biodistribution, and imaging quality . This guide provides quantitative evidence for why DSPE-PEG-Fluor 594 (MW 2000) represents a specific, optimized configuration rather than a generic interchangeable commodity [2].

Quantitative Differentiation of DSPE-PEG-Fluor 594 (MW 2000) Against Key Comparators


Optimized In Vivo Circulation Half-Life of DSPE-PEG2000 Compared to Higher Molecular Weight PEG Chains

In a direct comparison, liposomes formulated with DSPE-PEG2000 demonstrated a superior circulation half-life relative to those formulated with DSPE-PEG5000 or DSPE-PEG12000. A study found that incorporation of 6 mol% DSPE-PEG2000 into large unilamellar vesicles (LUVs) significantly prolonged circulation time, an effect that was not as pronounced with higher molecular weight PEG chains [1]. This establishes MW 2000 as an empirically optimized PEG length for balancing 'stealth' properties with other critical parameters like tumor accumulation.

Pharmacokinetics Liposome Stealth Effect PEGylation

Enhanced Fluorescence Brightness of Fluor 594 Relative to Cy3 for Improved Signal-to-Noise

While a direct comparison for the lipid-conjugated form is not available, cross-study comparison of the core fluorophores indicates that Alexa Fluor 594 conjugates are brighter and provide better color separation from green dyes than Cy3 conjugates [1]. This class-level inference suggests that the Fluor 594 moiety in DSPE-PEG-Fluor 594 may offer superior brightness and reduced spectral crosstalk compared to DSPE-PEG-Cy3, a common alternative. This is particularly relevant when multiplexing with green-fluorescing probes.

Fluorescence Microscopy Flow Cytometry Signal-to-Noise Ratio

Defined Spectral Properties (590/617 nm) for Standard Red Fluorescence Channel Compatibility

The compound's distinct spectral profile, with excitation at 590 nm and emission at 617 nm, defines its operational wavelength . This contrasts with alternatives like DSPE-PEG-Fluor 488 (Ex/Em: 499/520 nm, green channel) and DSPE-PEG-Cy5 (Ex/Em: 650/670 nm, far-red channel) . This specific red-orange window offers a strategic advantage for multiplexing, as it is well-separated from common green (e.g., FITC) and blue (e.g., DAPI) fluorophores, minimizing spectral overlap and crosstalk in multi-color imaging assays.

Spectral Characterization Imaging Instrumentation Multiplexing

Validated Application Scenarios for DSPE-PEG-Fluor 594 (MW 2000) Based on Core Evidence


In Vivo Tracking of Long-Circulating Liposomes for Pharmacokinetic Studies

As demonstrated by the superior circulation half-life of DSPE-PEG2000 liposomes over those with higher MW PEG [1], this compound is optimal for formulating fluorescent liposomal drug carriers designed for extended systemic circulation. It allows for non-invasive optical imaging to monitor biodistribution and tumor accumulation over long time courses, crucial for evaluating the enhanced permeability and retention (EPR) effect.

Multiplexed Fluorescence Microscopy for Nanoparticle-Cell Interaction Studies

The distinct 590/617 nm spectral profile of DSPE-PEG-Fluor 594 makes it highly suitable for multicolor imaging experiments. Its red fluorescence is easily separated from green (e.g., FITC, GFP) and blue (e.g., DAPI) channels [2], enabling clear visualization of labeled liposomes or nanoparticles alongside other cellular structures (e.g., lysosomes, endosomes) or biomolecules in co-localization and cellular uptake studies.

Formulation of Fluorescent Lipid Nanoparticles (LNPs) for Drug Delivery Research

The amphiphilic nature of the DSPE anchor allows for simple and stable insertion into the lipid monolayer of LNPs during formulation . This provides a non-perturbing fluorescent tag for studying LNP assembly, stability, and cellular internalization mechanisms. The 2000 Da PEG spacer contributes to particle stealth, minimizing non-specific interactions and aggregation in biological fluids.

Construction of FRET-Based Membrane Fusion and Dynamics Assays

The defined spectral properties and stable membrane integration of DSPE-PEG-Fluor 594 make it a reliable donor or acceptor molecule in Förster Resonance Energy Transfer (FRET) assays . It can be paired with spectrally compatible lipophilic dyes (e.g., a quencher or a far-red acceptor) to quantitatively study membrane fusion events, lipid mixing, and nanoparticle destabilization in real time.

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